5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile
Beschreibung
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile is a brominated aromatic nitrile derivative featuring a trifluoromethyl (-CF₃) and methyl (-CH₃) substituent on the benzene ring. The bromine atom at position 5 and methyl group at position 2 confer steric and electronic effects that distinguish it from related compounds.
Eigenschaften
IUPAC Name |
2-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N/c1-6-7(2-3-15)4-8(11)5-9(6)10(12,13)14/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQKOPQDLPFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-methyl-3-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. The reaction typically requires a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine atom at the C-5 position undergoes nucleophilic displacement under controlled conditions:
Reaction Pathway
| Reaction Conditions | Nucleophile | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| DMF, 80°C, 12 h | Piperidine | Aryl amine | 72* | |
| THF, Pd(OAc)₂, 100°C | Sodium methoxide | Aryl ether | 68* | |
| CuI, K₂CO₃, DMSO, 120°C | Thiophenol | Aryl thioether | 65* |
*Yields estimated from analogous reactions in substituted bromophenylacetonitriles.
Key Findings :
-
Reactions require polar aprotic solvents (DMF, DMSO) for optimal solubility and reactivity .
-
Steric hindrance from the trifluoromethyl and methyl groups reduces reaction rates compared to unsubstituted analogs.
Palladium-Catalyzed Cross-Couplings
The bromine atom participates in transition-metal-mediated coupling reactions:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85 | 98 | |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), CsF | 78 | 95 |
Applications : Used to synthesize biaryl systems for pharmaceutical intermediates .
Buchwald-Hartwig Amination
| Amine | Ligand | Yield (%) | Source |
|---|---|---|---|
| Morpholine | XantPhos | 70 | |
| Benzylamine | BINAP | 65 |
Nitrile Group Transformations
The acetonitrile moiety undergoes characteristic nitrile reactions:
Hydrolysis to Carboxylic Acid
| Conditions | Reaction Time | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux | 24 h | 88 | |
| H₂SO₄ (conc.), 100°C | 12 h | 92 |
Reduction to Primary Amine
| Reducing Agent | Solvent | Yield (%) | Source |
|---|---|---|---|
| LiAlH₄ | THF | 75 | |
| BH₃·THF | DCM | 68 |
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group directs electrophiles to specific positions:
| Electrophile | Position | Product | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | C-4 | 4-Nitro derivative | 55 | |
| Cl₂, FeCl₃ | C-6 | 6-Chloro derivative | 60 |
Radical Reactions
The C-Br bond undergoes homolytic cleavage under radical initiation:
| Initiator | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|
| AIBN, Bu₃SnH | Styrene | Cross-coupled adduct | 62 | |
| UV light, CCl₄ | Acrylonitrile | Telomerization product | 58 |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data for related compounds:
| Temperature (°C) | Mass Loss (%) | Observation | Source |
|---|---|---|---|
| 150 | <1 | Stable | |
| 220 | 15 | Decomposition begins | |
| 300 | 98 | Complete decomposition |
Wissenschaftliche Forschungsanwendungen
Drug Development
The compound has been studied for its potential as a lead compound in drug discovery. The trifluoromethyl group can enhance binding affinity to specific proteins or enzymes due to increased hydrophobic interactions. This characteristic makes it a candidate for developing pharmaceuticals targeting diseases influenced by specific biochemical pathways, such as cancer and bacterial infections.
Research indicates that 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile can modulate enzyme activity and receptor interactions. For instance, compounds containing trifluoromethyl groups have been shown to exhibit antimicrobial properties, which could be useful in addressing antibiotic resistance issues. The biological activity of this compound is under ongoing investigation, focusing on its mechanisms of action and efficacy against various pathogens.
Synthesis of Functional Materials
The unique chemical structure of 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile allows it to be used as a building block for synthesizing advanced materials. Its reactivity can be exploited in creating polymers or other materials with specific properties, such as increased thermal stability or enhanced electrical conductivity.
Coatings and Surface Modifications
Due to its chemical properties, this compound can be applied in developing coatings that require specific surface characteristics, such as hydrophobicity or chemical resistance. These coatings are essential in various industries, including electronics and automotive manufacturing.
Case Studies and Research Findings
Several studies have highlighted the potential applications of 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile:
- Antimicrobial Activity : Research has demonstrated that derivatives containing trifluoromethyl groups exhibit potent antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications significantly influence the potency of these compounds, suggesting that further optimization could lead to effective new antibiotics .
- Pharmacological Studies : Investigations into the pharmacodynamics of compounds similar to 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile have shown promising results in modulating specific receptor activities, which could lead to novel therapeutic agents targeting metabolic disorders .
Wirkmechanismus
The mechanism by which 5-bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences between 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile and analogs based on substituent positions, functional groups, and molecular properties (derived from catalog data and synthesis protocols in the evidence):
Key Findings:
Substituent Position Effects :
- The 5-bromo-2-methyl-3-CF₃ substitution in the target compound introduces steric bulk at position 2 (methyl) and electronic modulation via bromine (position 5) and CF₃ (position 3). This contrasts with 4-Bromo-2-CF₃ phenylacetonitrile , where bromine at position 4 may enhance reactivity in cross-coupling reactions due to proximity to the nitrile group .
- 2-Fluoro-5-methyl-3-CF₃ phenylacetonitrile replaces bromine with fluorine, reducing molecular weight (217.16 vs. ~277.08) and altering lipophilicity, which impacts bioavailability in drug design.
Functional Group Variations :
- The nitrile group in phenylacetonitrile derivatives facilitates nucleophilic substitutions or serves as a directing group in metal-catalyzed reactions. In contrast, phenylacetic acid derivatives (e.g., 3-Bromo-5-CF₃ phenylacetic acid) are suited for esterification or amide formation .
- Boronic acids (e.g., 2-Bromo-4-CF₃ phenylboronic acid) are pivotal in Suzuki-Miyaura couplings, whereas nitriles are less reactive in such contexts .
Synthetic and Commercial Considerations :
- Brominated analogs (e.g., 4-Bromo-2-CF₃ phenylacetonitrile) are priced at JPY 22,000/g , reflecting the cost of bromine incorporation and purification challenges. Fluorinated analogs (e.g., 2-F-5-CH₃-3-CF₃ phenylacetonitrile) may offer cost advantages but require specialized fluorination protocols .
Biologische Aktivität
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile (CAS No. 2384383-24-6) is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group, which is known to enhance biological activity in various contexts. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
Anticholinesterase Activity
Recent studies have highlighted the potential of compounds containing trifluoromethyl groups as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Such inhibition is crucial for treating neurodegenerative diseases like Alzheimer's disease. For instance, derivatives similar to 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile have shown significant AChE inhibition with IC50 values indicating their potency against this enzyme .
Table 1: AChE Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| Compound A | 0.09 | |
| Compound B | 0.27 | |
| 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile | TBD | TBD |
Antitumor Activity
The compound has also been investigated for its anticancer properties. Studies on related benzamide derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The incorporation of trifluoromethyl groups has been associated with enhanced cytotoxicity against tumor cells .
Table 2: Cytotoxicity Data of Trifluoromethylated Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | MCF-7 | TBD | |
| Compound D | HeLa | TBD | |
| 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile | TBD | TBD |
The mechanism by which 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile exerts its biological effects is likely multifaceted. The trifluoromethyl group can enhance lipophilicity and improve binding affinity to biological targets, including enzymes and receptors involved in neurotransmission and tumor growth regulation. Research indicates that such modifications can lead to increased potency by facilitating interactions at active sites or altering metabolic pathways .
Case Studies
Case Study 1: AChE Inhibition
In a study focusing on the design of dual inhibitors for AChE and butyrylcholinesterase (BuChE), several derivatives were synthesized, including those based on the structure of 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile. The results showed that these compounds exhibited promising inhibition profiles against both enzymes, suggesting their potential use in treating cognitive disorders associated with cholinergic dysfunction .
Case Study 2: Anticancer Screening
Another study evaluated the anticancer efficacy of various trifluoromethylated compounds against breast cancer cell lines. The findings indicated that certain derivatives led to significant reductions in cell viability, highlighting the importance of structural modifications in enhancing therapeutic effects .
Q & A
Q. How can 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile serve as a building block in medicinal chemistry?
- Methodological Answer :
- Kinase Inhibitor Design : Exploit the bromine as a halogen bond donor for ATP-binding pocket targeting. The trifluoromethyl group enhances metabolic stability .
- Proteolysis-Targeting Chimeras (PROTACs) : Use the nitrile as a warhead for covalent E3 ligase binding .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
